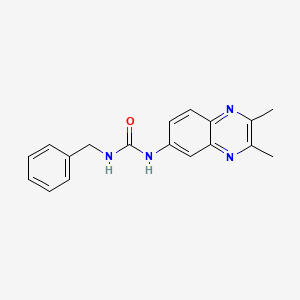

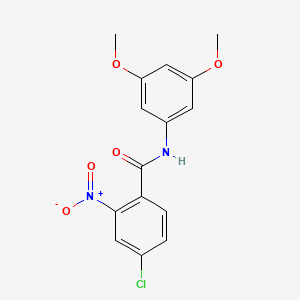

![molecular formula C12H16ClNO2 B5760939 4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)

4-[2-(4-chlorophenoxy)ethyl]morpholine

Vue d'ensemble

Description

4-[2-(4-chlorophenoxy)ethyl]morpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its potential therapeutic applications. Cloperastine is a non-narcotic cough suppressant that has been shown to be effective in the treatment of various respiratory disorders.

Mécanisme D'action

Cloperastine exerts its pharmacological effects by acting as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and cell survival. By blocking the sigma-1 receptor, 4-[2-(4-chlorophenoxy)ethyl]morpholine reduces the sensitivity of cough reflex pathways, thereby suppressing coughing. Cloperastine also has antihistaminic and anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

Cloperastine has been shown to have a number of biochemical and physiological effects, including reducing cough frequency and severity, improving lung function, and reducing airway inflammation. Cloperastine also has antihistaminic and anti-inflammatory properties, which may contribute to its therapeutic effects. In addition, 4-[2-(4-chlorophenoxy)ethyl]morpholine has been shown to have a good safety profile, with few reported adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

Cloperastine has several advantages for use in lab experiments, including its high yield and purity, as well as its well-characterized pharmacological effects. However, there are also some limitations to its use, including its relatively high cost and limited solubility in some solvents.

Orientations Futures

There are several future directions for research on 4-[2-(4-chlorophenoxy)ethyl]morpholine, including investigating its potential therapeutic applications in other respiratory disorders, such as cystic fibrosis and bronchiectasis. In addition, further studies are needed to elucidate the precise mechanism of action of 4-[2-(4-chlorophenoxy)ethyl]morpholine, as well as its potential interactions with other drugs. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-[2-(4-chlorophenoxy)ethyl]morpholine.

Conclusion

Cloperastine is a morpholine derivative that has been extensively studied for its potential therapeutic applications in the treatment of various respiratory disorders. It can be synthesized via the reaction of 4-chlorophenol with 2-(morpholin-4-yl)ethylamine in the presence of a base. Cloperastine exerts its pharmacological effects by acting as a selective antagonist of the sigma-1 receptor, which reduces the sensitivity of cough reflex pathways. Cloperastine has several advantages for use in lab experiments, including its high yield and purity, as well as its well-characterized pharmacological effects. However, there are also some limitations to its use, including its relatively high cost and limited solubility in some solvents. Future research on 4-[2-(4-chlorophenoxy)ethyl]morpholine should focus on investigating its potential therapeutic applications in other respiratory disorders, as well as elucidating its precise mechanism of action and developing more efficient and cost-effective synthesis methods.

Méthodes De Synthèse

Cloperastine can be synthesized via the reaction of 4-chlorophenol with 2-(morpholin-4-yl)ethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate 4-(2-hydroxyethyl)phenol, which is then reacted with morpholine to yield 4-[2-(4-chlorophenoxy)ethyl]morpholine. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Applications De Recherche Scientifique

Cloperastine has been extensively studied for its potential therapeutic applications in the treatment of various respiratory disorders, including cough, asthma, and chronic obstructive pulmonary disease (COPD). It has been shown to be effective in reducing cough frequency and severity, improving lung function, and reducing airway inflammation. Cloperastine has also been shown to have antihistaminic and anti-inflammatory properties, which may contribute to its therapeutic effects.

Propriétés

IUPAC Name |

4-[2-(4-chlorophenoxy)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLBKNVHCDOVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324342 | |

| Record name | 4-[2-(4-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[2-(4-Chlorophenoxy)ethyl]morpholine | |

CAS RN |

91802-95-8 | |

| Record name | 4-[2-(4-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)

![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)

![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)

![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)